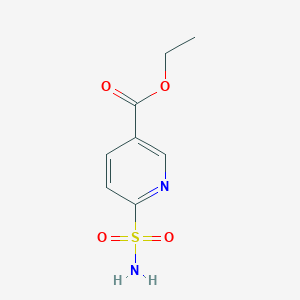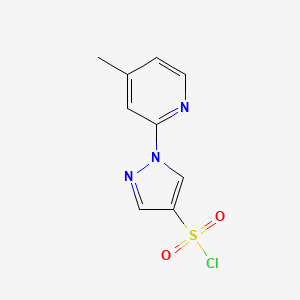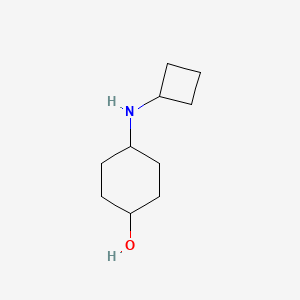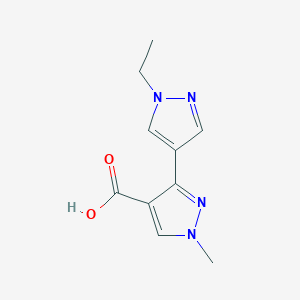![molecular formula C12H12O2 B1428062 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid CAS No. 1250150-08-3](/img/structure/B1428062.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of spiro cyclopropanes, which are related to the compound , has been reported in various studies . For instance, a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro[cyclopentane-1,2′-inden]-2-enes .Aplicaciones Científicas De Investigación
Biosensing Applications
The structural analog of our compound, indane-1,3-dione, is known for its use in biosensing applications due to its electron-accepting properties . By extension, the cyclopropane variant could potentially enhance the sensitivity and specificity of biosensors. This could be particularly useful in the detection of biomarkers for diseases or environmental monitoring.
Bioactivity and Medicinal Chemistry
Indane-1,3-dione derivatives, including those with a cyclopropane moiety, have been associated with significant bioactivity . They are used in the design of biologically active compounds such as Donepezil for Alzheimer’s disease and Indinavir for AIDS treatment. The cyclopropane analog could be explored for similar applications, potentially offering new avenues for drug development.
Bioimaging Techniques
The electron-accepting and fluorescent properties of indane-1,3-dione make it a candidate for bioimaging applications . The cyclopropane analog could be used to develop new contrast agents or fluorescent markers, improving imaging techniques in medical diagnostics and research.
Organic Electronics
Indane-1,3-dione is utilized in organic electronics, particularly in the design of dyes for solar cells . The cyclopropane analog might offer improved efficiency or stability in these applications, contributing to the advancement of organic photovoltaic materials.
Photopolymerization Processes
The compound’s analog is a known photoinitiator of polymerization . The cyclopropane variant could be investigated for initiating polymerization reactions with different wavelengths of light, potentially leading to new materials with unique properties for industrial applications.
Non-Linear Optical (NLO) Applications
Indane-1,3-dione-based structures are used in NLO applications due to their chromophore properties . The incorporation of a cyclopropane ring could modify the non-linear optical behavior, which is valuable in the development of optical switches and telecommunication devices.
Propiedades
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11(14)10-7-12(10)6-5-8-3-1-2-4-9(8)12/h1-4,10H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIDJPTVVIJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250150-08-3 | |
| Record name | 2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)




![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)
